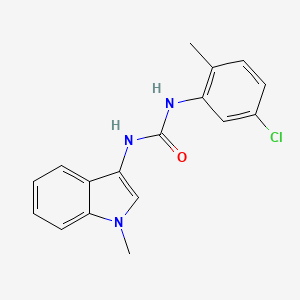
1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLM-197 and is a potent inhibitor of cytokine signaling, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Anion Tuning in Hydrogel Formation
The application of urea derivatives in the formation of hydrogels is notable, with specific attention to how anions influence the gel's physical properties. Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The rheology and morphology of these gels are significantly affected by the anion present, suggesting a method for tuning these properties in hydrogel applications Lloyd & Steed, Soft Matter.
Enhancing Adventitious Root Formation
Research into urea derivatives has uncovered their potential in promoting cell division and differentiation in plants. Ricci and Bertoletti (2009) explored urea cytokinins, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), which have shown to exceed the cytokinin-like activity of adenine compounds, thus benefiting in vitro plant morphogenesis Ricci & Bertoletti, Plant biology.
Urea-Fluoride Interaction Studies
Boiocchi et al. (2004) investigated the interaction between urea derivatives and fluoride ions, observing that urea can form stable complexes with fluoride through hydrogen bonding, which subsequently can lead to urea deprotonation. This interaction is crucial for understanding the chemical behavior of urea derivatives in various scientific applications, from catalysis to sensor development Boiocchi et al., Journal of the American Chemical Society.
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, as potent neuropeptide Y5 (NPY5) receptor antagonists. This research contributes to the development of new therapeutic agents targeting NPY5 receptors for potential medical applications Fotsch et al., Journal of medicinal chemistry.
Potential Anticancer Agents
The synthesis and in vitro assay of 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlight the therapeutic application possibilities of urea derivatives. Gaudreault et al. (1988) found that these compounds exhibited at least comparable cytotoxicity to chlorambucil on human adenocarcinoma cells, suggesting a promising avenue for cancer treatment research Gaudreault et al., Journal of pharmaceutical sciences.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-7-8-12(18)9-14(11)19-17(22)20-15-10-21(2)16-6-4-3-5-13(15)16/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZWKYWSLZSQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)
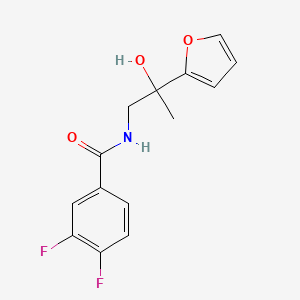

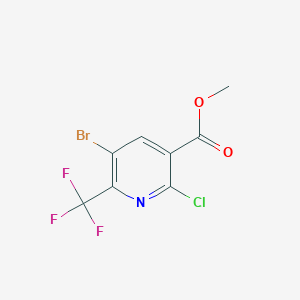
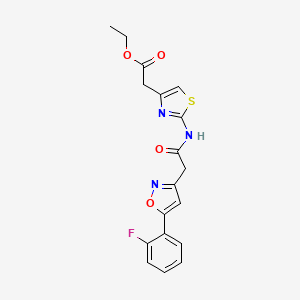
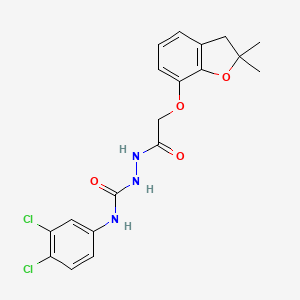
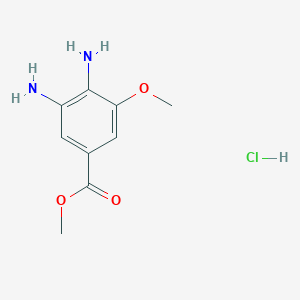
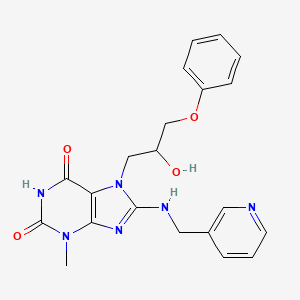
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)


![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)